molecular formula C7H11NO3 B8148118 (3R)-1-Acetylpyrrolidine-3-carboxylic acid

(3R)-1-Acetylpyrrolidine-3-carboxylic acid

Cat. No.: B8148118
M. Wt: 157.17 g/mol
InChI Key: FEQQMBBBBFVNMN-ZCFIWIBFSA-N
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Description

(3R)-1-Acetylpyrrolidine-3-carboxylic acid (CAS 1693726-50-9) is a chiral pyrrolidine derivative valued in medicinal chemistry and drug discovery as a versatile synthetic building block . The compound features a carboxylic acid functional group and a tertiary amide within a saturated five-membered ring, which provides a three-dimensional, sp3-hybridized scaffold that enhances molecular complexity and helps improve the physicochemical parameters and druggability of potential drug candidates . The specific (R) configuration at the 3-position is critical, as the stereogenicity of the pyrrolidine ring can lead to different biological profiles due to the enantioselective nature of protein targets, making this enantiomer essential for exploring structure-activity relationships (SAR) . This chiral intermediate is particularly significant in the synthesis of more complex molecules, such as pyrrolidine derivatives investigated for the treatment of various human diseases . Its structure makes it a valuable precursor for constructing molecules with potential biological activity. The compound is supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-1-acetylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQQMBBBBFVNMN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Optimization and Reaction Conditions

Critical parameters include:

  • Catalyst loading : S/C ratios ≤1,000 maintain enantioselectivity while minimizing costs.

  • Solvent system : Methanol enhances solubility of the dihydropyrrole substrate, preventing catalyst poisoning.

  • Temperature : Reactions conducted at 30°C balance reaction rate and stereochemical fidelity.

Table 1: Hydrogenation Performance Under Varied Conditions

S/C RatioTemperature (°C)H₂ Pressure (bar)ee (%)Yield (%)
5003040>99.988
1,000304099.585
500504098.782

Post-hydrogenation, N-debenzylation via Pd/C-catalyzed hydrogenolysis followed by acetylation with acetic anhydride furnishes the title compound. However, this method requires multi-step protection/deprotection sequences, increasing process complexity.

Asymmetric Organocatalytic Michael Addition-Cyclization

A 2017 study developed an organocatalytic route to pyrrolidine-3-carboxylic acids via a Michael addition-cyclization cascade. Using a thiourea-based catalyst (10 mol%), β-nitrostyrene derivatives react with α,β-unsaturated aldehydes to form γ-nitroaldehydes, which undergo cyclization upon treatment with TFA (Scheme 2). This method achieves 92% ee for the (3R)-enantiomer, though direct acetylation remains unexplored in the literature.

Substrate Scope and Limitations

  • Electron-deficient nitrostyrenes : Enhance reaction rates (k = 0.18 min⁻¹) but reduce ee by 5–7% due to steric crowding.

  • Steric hindrance : Bulky substituents at the α-position of aldehydes decrease cyclization efficiency (<50% yield).

Derivatization of L-Proline via N-Acylation

N-Acetylation of pyrrolidine-3-carboxylic acid derivatives derived from L-proline offers a modular approach. A 2020 protocol details the synthesis of N-acetylpyrrolidines through:

  • N-Alkylation : L-proline reacts with benzyl chloride in DMF/K₂CO₃ to yield N-benzylpyrrolidine-2-carboxylic acid (88% yield).

  • Esterification : Treatment with SOCl₂/MeOH converts the acid to its methyl ester (91% yield).

  • Grignard Acetylation : Methyl magnesium iodide attacks the ester, forming the acetyl group (88–91% yield).

Stereochemical Integrity During Functionalization

Racemization risks arise during the Grignard step due to basic conditions. However, maintaining temperatures ≤0°C and reaction times ≤2 h preserves >98% ee for the (3R)-isomer.

Table 2: N-Acylation Efficiency Across Derivatives

Starting MaterialAcetylating AgentTemperature (°C)Time (h)Yield (%)ee (%)
N-BenzylprolineMeMgI01.59198.3
N-TosylprolineMeMgI2538895.6

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Hydrogenation : Superior ee (>99.9%) but requires high-pressure equipment and precious-metal catalysts.

  • Organocatalysis : Moderate ee (92%) with potential for step economy via cascade reactions.

  • Proline Derivatization : Cost-effective but involves multi-step protection/deprotection.

Industrial Applicability

For kilogram-scale production, the hydrogenation route offers the best compromise between enantiopurity and throughput, despite higher capital costs. Academic settings may favor proline derivatization for its simplicity and avoidance of specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-Acetylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(3R)-1-Acetylpyrrolidine-3-carboxylic acid features a pyrrolidine ring with an acetyl group at the first position and a carboxylic acid at the third position. Its molecular formula is C7H11NO3C_7H_{11}NO_3, and it exhibits unique reactivity due to the presence of both electron-withdrawing and electron-donating groups.

Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating heterocyclic compounds, which are prevalent in pharmaceuticals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on α-amylase and α-glucosidase. The findings revealed that the compound significantly reduced enzyme activity, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Antimicrobial Properties

In a comparative analysis of pyrrolidine derivatives, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. Although specific results were inconclusive, the study highlighted the need for further research into its antimicrobial potential.

Data Table: Comparison of Biological Activities

CompoundEnzyme InhibitionAntimicrobial ActivityAnticancer Potential
This compoundYesPotentialUnder Investigation
Related Pyrrolidine Derivative AYesConfirmedYes
Related Pyrrolidine Derivative BNoPotentialYes

Mechanism of Action

The mechanism of action of (3R)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Stereochemical Variants

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Features Biological Activity/Applications Reference
(3R)-1-Acetylpyrrolidine-3-carboxylic acid - C₇H₁₁NO₃ Acetyl group, R-configuration SARS-CoV-2 helicase inhibition
(3S,5R)-5-Methylpyrrolidine-3-carboxylic acid - C₆H₁₁NO₂ Methyl group at C5, S/R-configuration Synthetic intermediate; stereochemical studies
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Ketone group at C5 Laboratory chemical; no reported bioactivity
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ Six-membered piperidine ring Ligand in coordination chemistry
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid 1428243-36-0 C₁₄H₁₇NO₄ Cbz-protected, methyl at C4, R/S-configuration Chiral building block for peptidomimetics
(R)-1-Cbz-pyrrolidine-3-carboxylic acid - C₁₃H₁₅NO₄ Cbz-protected, R-configuration Intermediate in organic synthesis

Physicochemical Properties

  • Spectroscopic Data :
    • IR spectra of 1-acetyl-4-hydroxy-5-benzyl-pyrrolidine-3-carboxylic acid show characteristic peaks at 1723 cm⁻¹ (acid C=O) and 1608 cm⁻¹ (amide C=O) .
    • NMR data for alkoxy-substituted derivatives (e.g., 4-methoxybenzyl) confirm regioselective synthesis .

Biological Activity

(3R)-1-Acetylpyrrolidine-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₁NO₃
  • Molecular Weight : 155.17 g/mol

The compound features a pyrrolidine ring with an acetyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Research has shown that derivatives of N-acetylpyrrolidine exhibit significant inhibitory effects on carbohydrate hydrolysis enzymes, particularly α-glucosidase and α-amylase, which are implicated in glucose metabolism and diabetes management .
  • Covalent Bond Formation : The aldehyde group present in related compounds can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

1. Antidiabetic Properties

One of the most notable biological activities of this compound is its potential as an antidiabetic agent. Studies indicate that this compound can inhibit enzymes involved in carbohydrate digestion, thereby reducing postprandial glucose levels:

Enzyme Inhibition Activity Reference
α-GlucosidaseHigh
α-AmylaseHigh

These findings suggest that this compound could be developed into a therapeutic agent for managing type 2 diabetes mellitus.

2. Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may also exhibit neuroprotective properties. Some studies have indicated that related pyrrolidine compounds can act as acetylcholinesterase inhibitors, which are beneficial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study 1: Inhibition of Carbohydrate Hydrolysis Enzymes

A study conducted on N-substituted acetylpyrrolidine derivatives demonstrated their ability to inhibit α-glucosidase and α-amylase effectively. The experimental setup involved varying concentrations of the compound against these enzymes, showing promising results for potential therapeutic applications in diabetes management .

Case Study 2: Antioxidant Activity

Research has also explored the antioxidant properties of this compound. The compound exhibited significant free radical scavenging activity, which could contribute to its neuroprotective effects and overall health benefits .

Comparison with Related Compounds

A comparison table highlighting the biological activities of this compound and related compounds is provided below:

Compound α-Glucosidase Inhibition α-Amylase Inhibition Neuroprotective Activity
This compoundHighHighModerate
N-(Benzyl)-2-acetylpyrrolidineModerateHighLow
N-(Tosyl)-2-acetylpyrrolidineHighModerateModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3R)-1-Acetylpyrrolidine-3-carboxylic acid in academic settings?

  • Answer : The compound can be synthesized via:

  • Asymmetric Hydrogenation : Enantioselective reduction of prochiral precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (3R) configuration .

  • Enzymatic Resolution : Kinetic resolution of racemic mixtures using lipases or esterases to isolate the desired enantiomer .

  • Ring-Opening Reactions : Functionalization of pyrrolidine derivatives with acetyl and carboxylic acid groups under controlled conditions .

  • Example Protocol : A typical procedure involves reacting (3R)-3-aminopyrrolidine-3-carboxylic acid with acetyl chloride in anhydrous DCM, followed by purification via column chromatography (silica gel, EtOAc/hexane gradient) .

    Method Yield Key Conditions
    Asymmetric Hydrogenation65-75%H₂ (50 psi), Ru-BINAP, MeOH, 25°C
    Enzymatic Resolution40-50%Lipase PS-IM, TBME, 37°C
    Ring-Opening55-60%AcCl, DCM, 0°C to RT

Q. Which spectroscopic techniques are essential for structural validation?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyl group integration (δ ~2.1 ppm for CH₃CO) and pyrrolidine ring protons .
  • X-ray Crystallography : Resolves stereochemical ambiguity by determining crystal packing and hydrogen-bonding networks (e.g., Cambridge Structural Database protocols) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ m/z calculated for C₇H₁₁NO₃: 157.0739) .

Q. How is enantiomeric purity validated for this compound?

  • Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention time comparison against racemic standards) .
  • Optical Rotation : Measure [α]D²⁵ (e.g., +15.6° for (3R)-configured derivatives in methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

  • Answer : Discrepancies often arise from catalyst selectivity or reaction kinetics. Mitigation strategies include:

  • Chiral Catalyst Screening : Test Ru-, Rh-, or Ir-based catalysts to optimize enantiomeric excess (e.g., Ru-(S)-SynPhos for >90% ee) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates causing racemization .
  • Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., Mercury software) to confirm configuration .

Q. What strategies assess stability under physiological conditions for biomedical applications?

  • Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours, analyze degradation via HPLC .
  • Serum Stability Testing : Expose to fetal bovine serum (10% v/v) and quantify remaining compound using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., Td >150°C suggests room-temperature stability) .

Q. How are computational models used to predict biological activity of derivatives?

  • Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Studies : Correlate substituent effects (e.g., acetyl vs. benzoyl groups) with IC₅₀ values from enzyme inhibition assays .
  • MD Simulations : Analyze ligand-protein complex stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Answer : Variability often stems from reagent purity or reaction scaling. Recommendations:

  • Reproduce Under Standardized Conditions : Use anhydrous solvents and rigorously exclude moisture .
  • Microscale Screening : Optimize parameters (e.g., temperature, catalyst loading) in parallel reactors before scaling up .

Key Research Findings

  • Stereochemical Integrity : The (3R) configuration is critical for binding to L-proline transporters, as shown in comparative studies with (3S) analogs .
  • Biological Relevance : Derivatives exhibit inhibitory activity against prolyl oligopeptidase (POP) with IC₅₀ values <10 μM, suggesting potential in neurodegenerative disease research .

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